![molecular formula C9H14O2 B1601205 1-Oxaspiro[4.5]decan-8-one CAS No. 87151-60-8](/img/structure/B1601205.png)
1-Oxaspiro[4.5]decan-8-one
Vue d'ensemble
Description
1-Oxaspiro[4.5]decan-8-one, also known as 1-oxaspirodecan-8-one or OXD, is a cyclic ketone with a five-membered ring containing an oxygen atom. It is a common intermediate in the synthesis of many compounds and has been studied extensively for its potential applications in medicinal chemistry and biochemistry. OXD is a versatile molecule that can be synthesized through a number of different methods, and has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and cancer therapy.
Applications De Recherche Scientifique
Antiviral Applications
A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which showed inhibition against human coronavirus and influenza virus. The most active compound was found to inhibit human coronavirus 229E replication, showcasing the potential of this scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Another study highlighted the design, synthesis, and evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides as antiviral agents against influenza A/H3N2 virus, demonstrating the versatility of the spirothiazolidinone scaffold for new classes of antiviral molecules (Apaydın, Tansuyu, Cesur, Naesens, & Göktaş, 2021).
Anticancer Applications
Yang et al. (2019) designed and synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showing potent activity against human lung cancer A549, breast cancer MDA-MB-231, and cervical cancer HeLa cell lines. This study indicates the spirocyclic compounds' potential as anticancer agents (Yang, Zhong, Zheng, Wang, & He, 2019). Another research highlighted the synthesis of triazole-spirodienone conjugates with potent anticancer activity, further emphasizing the role of spirocyclic compounds in cancer treatment (Gu, Wang, Zhong, Deng, Xie, Liu, Xiao, Zheng, Chen, Wang, & He, 2017).
Neuroprotective and Anti-inflammatory Applications
The research on compounds derived from Illicium lanceolatum, which includes hexalactone derivatives and oxaspiro-carbon epimeric glycosides, showcased potential neuroprotective effects. These findings open avenues for the development of treatments against neurodegenerative diseases (Liu, Wang, Wang, Li, Li, Zhang, Bao, Zhang, & Ma, 2019).
Material Science and Chemical Synthesis
The structural analysis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provides insights into the molecular structure which could be relevant for material science applications, highlighting the diverse functionalities of spirocyclic compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Mécanisme D'action
Target of Action
The primary target of 1-Oxaspiro[4.5]decan-8-one, also known as Oliceridine, is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system . It plays a crucial role in mediating and modulating analgesia and adverse effects .
Mode of Action
Oliceridine selectively activates the G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the G protein pathway by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP). This results in the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels . These changes cause cellular hyperpolarization and inhibition of tonic neural activity .
Pharmacokinetics
The pharmacokinetic properties of 1-Oxaspiro[4.5]decan-8-one are characterized by high gastrointestinal absorption and permeability across the blood-brain barrier . It is also a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . The compound has a lipophilicity log Po/w (iLOGP) of 1.93, indicating its ability to dissolve in both water and oil .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway . This results in effective pain relief with potentially fewer side effects compared to traditional opioids .
Action Environment
The action, efficacy, and stability of 1-Oxaspiro[4.5]decan-8-one can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the stability of the compound
Propriétés
IUPAC Name |
1-oxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABADYMEMUBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535556 | |
| Record name | 1-Oxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[4.5]decan-8-one | |
CAS RN |
87151-60-8 | |
| Record name | 1-Oxaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-oxaspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

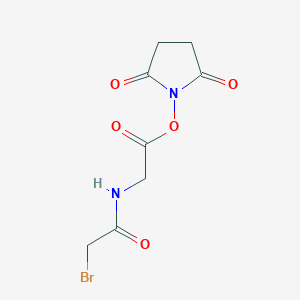


![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)

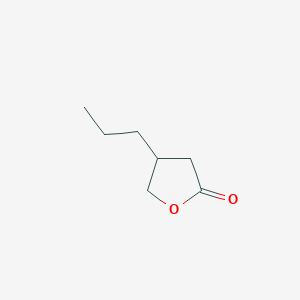

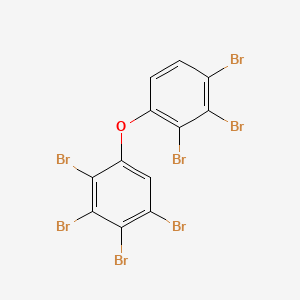


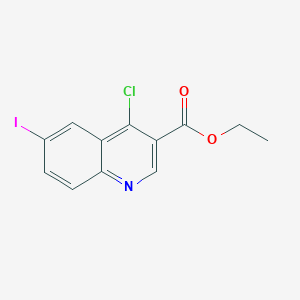
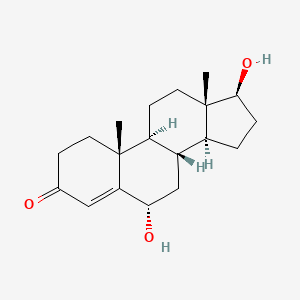

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)